molecular formula C27H30N3O2.CH3O4S<br>C28H33N3O6S B14173377 1-Propanaminium, 3-((9,10-dihydro-4-((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)amino)-N,N,N-trimethyl-, methyl sulfate CAS No. 72828-93-4

1-Propanaminium, 3-((9,10-dihydro-4-((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)amino)-N,N,N-trimethyl-, methyl sulfate

Cat. No.: B14173377
CAS No.: 72828-93-4
M. Wt: 539.6 g/mol
InChI Key: BFJXZOJYPWMIAI-UHFFFAOYSA-N
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Description

1-Propanaminium, 3-((9,10-dihydro-4-((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)amino)-N,N,N-trimethyl-, methyl sulfate is a complex organic compound It is characterized by its unique structure, which includes an anthracene core substituted with a 4-methylphenylamino group and a propanaminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanaminium, 3-((9,10-dihydro-4-((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)amino)-N,N,N-trimethyl-, methyl sulfate typically involves multiple steps:

    Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.

    Substitution with 4-Methylphenylamino Group: The anthracene core is then reacted with 4-methylphenylamine under controlled conditions to introduce the amino group.

    Attachment of the Propanaminium Moiety: The final step involves the quaternization of the amino group with 1-bromopropane, followed by methylation with methyl sulfate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Propanaminium, 3-((9,10-dihydro-4-((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)amino)-N,N,N-trimethyl-, methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

1-Propanaminium, 3-((9,10-dihydro-4-((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)amino)-N,N,N-trimethyl-, methyl sulfate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential anticancer properties due to its ability to intercalate into DNA.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-Propanaminium, 3-((9,10-dihydro-4-((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)amino)-N,N,N-trimethyl-, methyl sulfate involves its interaction with biological molecules:

    Molecular Targets: The compound intercalates into DNA, disrupting its structure and function.

    Pathways Involved: This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanaminium, 3-((9,10-dihydro-4-((4-chlorophenyl)amino)-9,10-dioxo-1-anthracenyl)amino)-N,N,N-trimethyl-, methyl sulfate
  • 1-Propanaminium, 3-((9,10-dihydro-4-((4-methoxyphenyl)amino)-9,10-dioxo-1-anthracenyl)amino)-N,N,N-trimethyl-, methyl sulfate

Uniqueness

1-Propanaminium, 3-((9,10-dihydro-4-((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)amino)-N,N,N-trimethyl-, methyl sulfate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

72828-93-4

Molecular Formula

C27H30N3O2.CH3O4S
C28H33N3O6S

Molecular Weight

539.6 g/mol

IUPAC Name

methyl sulfate;trimethyl-[3-[[4-(4-methylanilino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium

InChI

InChI=1S/C27H29N3O2.CH4O4S/c1-18-10-12-19(13-11-18)29-23-15-14-22(28-16-7-17-30(2,3)4)24-25(23)27(32)21-9-6-5-8-20(21)26(24)31;1-5-6(2,3)4/h5-6,8-15H,7,16-17H2,1-4H3,(H-,28,29,31,32);1H3,(H,2,3,4)

InChI Key

BFJXZOJYPWMIAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NCCC[N+](C)(C)C)C(=O)C4=CC=CC=C4C3=O.COS(=O)(=O)[O-]

Origin of Product

United States

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